ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazole and pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the condensation of pyridine derivatives with thiazole precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. The reactions typically require specific solvents like ethanol or chloroform and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to interact with DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate include:
Thiazolopyrimidine derivatives: These compounds share a similar thiazole ring structure and exhibit a broad spectrum of pharmacological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2163562-51-2 |
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Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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